molecular formula C10H11F3N4O3 B2368201 3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide CAS No. 2361682-87-1

3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide

Cat. No. B2368201
CAS RN: 2361682-87-1
M. Wt: 292.218
InChI Key: KLOPJVUGSINIIP-UHFFFAOYSA-N
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Description

The compound “3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . This group is often used in pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into molecules through various methods . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Also, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . The presence of this group can significantly affect the properties of the molecule. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The trifluoromethyl group can participate in various chemical reactions. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the trifluoromethyl group. The trifluoromethyl group is known to have unique physicochemical properties due to the combination of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name

3-(prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N4O3/c1-2-6(18)14-4-3-7(19)15-5-8-16-9(17-20-8)10(11,12)13/h2H,1,3-5H2,(H,14,18)(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOPJVUGSINIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NCC1=NC(=NO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide

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